N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- Azetidine ring: A four-membered saturated nitrogen heterocycle, known for conformational rigidity and metabolic stability.
- Methylsulfonyl group: A sulfonamide substituent that enhances polarity and may influence binding to biological targets.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-methylsulfonylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-19(17,18)15-9-12(10-15)13(16)14-8-7-11-5-3-2-4-6-11/h5,12H,2-4,6-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUDEPQPAPPFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a ring-closing reaction involving a suitable precursor.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be attached through a sulfonylation reaction using a sulfonyl chloride reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., HCl, HBr) and nucleophiles (e.g., NaOH, NH₃).
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) are typically used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.
Pathways Involved: Signaling pathways and metabolic processes that are affected by the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Lenacapavir (SUNLENCA®)
- Structure : Contains a cyclohexenyl fragment, methylsulfonyl groups, and amide linkages, with a molecular weight of 990.3 g/mol .
- Key Functional Groups : Capsid inhibitor with sulfonamide and fluorinated cyclopropane moieties.
- Pharmacological Use : Approved for multi-drug-resistant HIV-1 infection due to its capsid-disrupting mechanism .
- Comparison : Both compounds share methylsulfonyl and amide groups, but Lenacapavir’s larger size and fluorinated regions enhance target specificity for viral proteins.
Apremilast (CC-10004)
- Structure : Features a methylsulfonyl ethyl group attached to an isoindole-dione core (MW: 460.50 g/mol) .
- Key Functional Groups : Sulfonyl and acetamide groups critical for PDE4 inhibition.
- Pharmacological Use : Treats psoriasis and arthritis by modulating inflammatory cytokines .
- Comparison : The azetidine ring in the target compound may offer greater metabolic stability compared to Apremilast’s isoindole-dione core.
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol
- Structure: Contains a cyclohexenylethyl side chain and phenol group .
- Key Functional Groups: Cyclohexenyl fragment and dimethylaminoethyl linker.
- Pharmacological Use: Not explicitly stated, but similar fragments are used in CNS-targeting agents.
- Comparison: The target compound replaces the phenol and dimethylamino groups with an azetidine-carboxamide, likely reducing CNS activity but improving solubility.
Functional Group Analysis
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C15H23N2O3S
- Molecular Weight : 319.43 g/mol
Antimicrobial Activity
Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance, a study reported that azetidinone derivatives demonstrated potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.25 to 16 μg/mL .
| Compound Type | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Azetidinone Derivatives | MRSA | 0.25 - 16 |
| Azetidinone Derivatives | E. coli | 0.25 - 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of azetidine derivatives has also been explored. In vivo studies using animal models have shown that certain azetidinone compounds can significantly reduce inflammation markers, suggesting their utility as anti-inflammatory agents. The correlation between anti-inflammatory activity and the inhibition of Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes, has been established .
Anticancer Activity
The anticancer properties of azetidine derivatives are particularly noteworthy. Several studies have reported that compounds containing the azetidine ring can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. For example, N-substituted azetidinones have exhibited significant antiproliferative effects against MCF-7 human breast carcinoma cells at nanomolar concentrations .
| Cancer Cell Line | Compound Type | IC50 (nM) |
|---|---|---|
| MCF-7 | N-substituted Azetidinones | <100 |
| HT-29 | Fluorinated Azetidinones | <200 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Yeriger et al. synthesized a series of novel azetidinone derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited MIC values as low as 1.56 μg/mL against the Mtb H37Rv strain, emphasizing their potential as antitubercular agents .
Case Study 2: Anticancer Properties
In a molecular docking study by Kayarmar et al., new N-substituted azetidinones were evaluated for their binding affinity to β-tubulin, a key target in cancer therapy. Compounds demonstrated promising anticancer activity against various cell lines, suggesting their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
